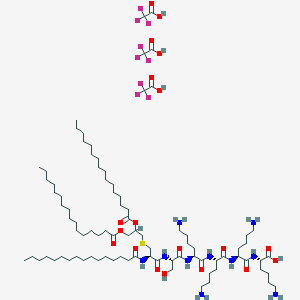

Pam3CSK4 TFA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Pam3CSK4 TFA is synthesized through a series of chemical reactions involving the acylation of cysteine and subsequent coupling with serine and lysine residues. The synthetic route typically involves the following steps :

Acylation of Cysteine: The cysteine residue is acylated with palmitic acid to form N-palmitoyl cysteine.

Coupling with Serine and Lysine: The acylated cysteine is then coupled with serine and lysine residues to form the triacylated lipopeptide.

Purification: The final product is purified using high-performance liquid chromatography to achieve a purity of ≥95%.

Industrial production methods involve similar synthetic routes but are scaled up to produce larger quantities. The compound is typically provided lyophilized and can be reconstituted in endotoxin-free water for use in research applications .

Chemical Reactions Analysis

Pam3CSK4 TFA undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the cysteine residue.

Reduction: Reduction reactions can occur at the disulfide bonds formed during oxidation.

Substitution: The compound can participate in substitution reactions, particularly at the lysine residues.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pam3CSK4 TFA has a wide range of scientific research applications, including :

Immunology: It is used to study the activation of Toll-like receptor 2 and Toll-like receptor 1 and their role in the innate immune response.

Vaccine Adjuvant: The compound is used as an adjuvant to enhance the immune response to vaccines.

Infectious Disease Research: It is used to study the modulation of viral infections, such as respiratory syncytial virus and human immunodeficiency virus.

Cancer Research: this compound is used to investigate the role of Toll-like receptors in cancer and their potential as therapeutic targets.

Mechanism of Action

Pam3CSK4 TFA exerts its effects by binding to the Toll-like receptor 2 and Toll-like receptor 1 heterodimer on the cell surface. This binding triggers a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines . The molecular targets involved in this pathway include MyD88, IRAK, and TRAF6, which are key components of the Toll-like receptor signaling pathway .

Comparison with Similar Compounds

Pam3CSK4 TFA is unique in its ability to activate both Toll-like receptor 2 and Toll-like receptor 1. Similar compounds include :

Pam2CSK4: A diacylated lipopeptide that activates Toll-like receptor 2 and Toll-like receptor 6.

PamCSK4: A monoacylated lipopeptide that also activates Toll-like receptor 2 and Toll-like receptor 1 but with different potency and efficacy.

This compound is distinguished by its triacylated structure, which enhances its ability to activate the Toll-like receptor 2 and Toll-like receptor 1 heterodimer and induce a robust immune response .

Properties

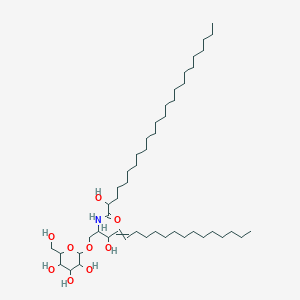

Molecular Formula |

C87H159F9N10O19S |

|---|---|

Molecular Weight |

1852.3 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C81H156N10O13S.3C2HF3O2/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-55-73(93)86-72(65-105-64-66(104-75(95)57-42-39-36-33-30-27-24-21-18-15-12-9-6-3)63-103-74(94)56-41-38-35-32-29-26-23-20-17-14-11-8-5-2)80(100)91-71(62-92)79(99)89-68(52-44-48-59-83)77(97)87-67(51-43-47-58-82)76(96)88-69(53-45-49-60-84)78(98)90-70(81(101)102)54-46-50-61-85;3*3-2(4,5)1(6)7/h66-72,92H,4-65,82-85H2,1-3H3,(H,86,93)(H,87,97)(H,88,96)(H,89,99)(H,90,98)(H,91,100)(H,101,102);3*(H,6,7)/t66?,67-,68-,69-,70-,71-,72-;;;/m0.../s1 |

InChI Key |

OMHVRUPOLLHATE-PXSLIBMESA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[2-[2-[2-[[(2S,3R)-2-[[(2R,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2S,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B10785867.png)

![1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/structure/B10785880.png)

![(4R,5S,6S,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-7-(2-hydroxyethyl)-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B10785897.png)

![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B10785916.png)

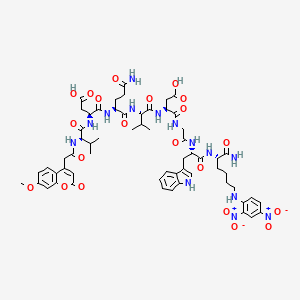

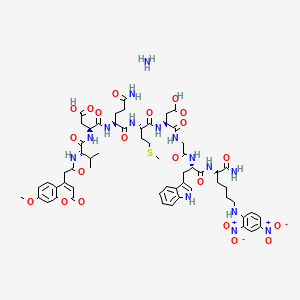

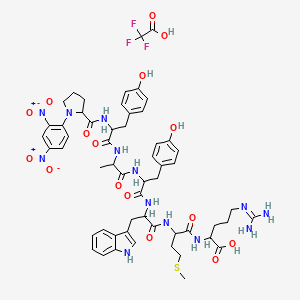

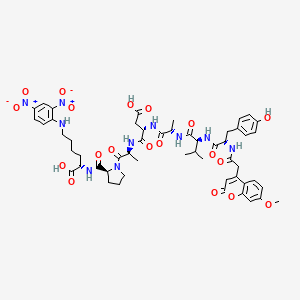

![3-[[2-[[5-amino-2-[[3-carboxy-2-[[2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-[[2-[[1-[[1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid](/img/structure/B10785930.png)

![(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-7-(2-hydroxyethyl)-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B10785940.png)